N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide
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Overview
Description
N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group attached to a propanamide backbone, with a quinolin-8-yloxy substituent. Its intricate molecular architecture allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide typically involves the reaction of benzylamine with 2-[(quinolin-8-yl)oxy]propanoic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzyl alcohol derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzyl alcohol derivatives, while reduction of the amide group can produce primary amines.
Scientific Research Applications
N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Industry: Its unique properties can be harnessed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide exerts its effects involves interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through modulation of neuronal sodium channels and NMDA receptors . The compound’s structure allows it to bind to these targets, altering their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar benzyl and propanamide backbone but differs in the substituent attached to the propanamide group.
N-Phenyl-2-(quinolin-8-yl)oxyacetamide: Similar in structure but with a phenyl group instead of a benzyl group.
Uniqueness
N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide stands out due to its unique combination of a benzyl group and a quinolin-8-yloxy substituent. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
88349-80-8 |
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Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-benzyl-2-quinolin-8-yloxypropanamide |
InChI |
InChI=1S/C19H18N2O2/c1-14(19(22)21-13-15-7-3-2-4-8-15)23-17-11-5-9-16-10-6-12-20-18(16)17/h2-12,14H,13H2,1H3,(H,21,22) |
InChI Key |
UEAQAMOIORXGCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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